molecular formula C25H23N7O4 B2858559 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 941887-71-4

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2858559
CAS No.: 941887-71-4
M. Wt: 485.504
InChI Key: SLLHXLNNRSGJHG-VURMDHGXSA-N
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Description

This compound is a structurally complex small molecule featuring a benzo[1,3]dioxole moiety, a triazolo[4,5-d]pyrimidine core, a piperazine linker, and a (Z)-configured propenone group. The benzo[1,3]dioxole group is associated with enhanced pharmacokinetic properties, such as metabolic stability, while the triazolopyrimidine scaffold is a hallmark of kinase inhibitors and nucleotide analogs . The piperazine linker improves solubility and facilitates interactions with biological targets, such as adenosine receptors or phosphodiesterases. The (Z)-stereochemistry of the propenone group may influence binding affinity and selectivity, though this requires experimental validation. While direct bioactivity data for this compound is unavailable in the provided evidence, its structural analogs (e.g., pyrazolo[3,4-d]pyrimidines and triazolo-pyrimidines) are frequently explored in oncology and immunology due to their kinase-inhibitory and apoptosis-inducing properties .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O4/c1-34-19-4-2-3-18(14-19)32-25-23(28-29-32)24(26-15-27-25)31-11-9-30(10-12-31)22(33)8-6-17-5-7-20-21(13-17)36-16-35-20/h2-8,13-15H,9-12,16H2,1H3/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLHXLNNRSGJHG-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC6=C(C=C5)OCO6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC6=C(C=C5)OCO6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure

The chemical structure of the compound includes several notable features:

  • Benzo[d][1,3]dioxole moiety which is known for its pharmacological properties.
  • Triazolo[4,5-d]pyrimidine framework that has been associated with various biological activities.
  • A piperazine ring that often contributes to the bioactivity of compounds.

Synthesis

The synthesis of this compound involves multiple steps including:

  • Formation of the benzo[d][1,3]dioxole.
  • Construction of the triazolo[4,5-d]pyrimidine scaffold.
  • Coupling reactions to form the final product.

Anticancer Activity

Research indicates that compounds containing similar structures exhibit significant anticancer properties. For instance:

  • A study reported that derivatives with a benzo[d][1,3]dioxole moiety showed IC50 values ranging from 2.38 µM to 4.52 µM against various cancer cell lines such as HepG2 and MCF7 .
  • The compound's mechanism involves apoptosis induction and cell cycle arrest in cancer cells, suggesting a potential role in cancer therapeutics.

Antimicrobial Activity

Compounds with similar structural motifs have also demonstrated antimicrobial properties. For example:

  • Benzodioxole derivatives have been tested against bacterial strains like Escherichia coli and Bacillus subtilis, showing promising results due to their hydrophobic characteristics .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and bacterial growth.
  • Modulation of signaling pathways : The interaction with estrogen receptors and other signaling molecules has been observed in related studies.

Study on Anticancer Effects

In a recent study focusing on triazole derivatives with benzo[d][1,3]dioxole components:

  • Compounds were screened against breast cancer cell lines MCF7 and MDA-MB231.
  • The lead compound exhibited an IC50 value of approximately 27.66 µM against MDA-MB231 cells, indicating significant antiproliferative activity .

Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of various benzodioxole derivatives:

  • The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Data Summary Table

Activity Type Cell Line/Bacteria IC50 Value (µM) Reference
AnticancerMCF74.52
AnticancerMDA-MB23127.66
AntimicrobialE. coliNot specified
AntimicrobialBacillus subtilisNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound is compared to structurally related heterocycles, focusing on core scaffolds, substituents, and functional groups (Table 1).

Pharmacological Potential

  • Kinase Inhibition : Triazolopyrimidines and pyrazolopyrimidines (e.g., compound 2) are established kinase inhibitors, suggesting the target compound may share similar mechanisms .

Research Findings and Challenges

Crystallographic Characterization

The use of SHELX software (e.g., SHELXL for refinement) is critical for resolving the stereochemistry and packing patterns of such complex heterocycles . For example, Mercury CSD 2.0 enables visualization of intermolecular interactions in triazolopyrimidines, aiding in stability assessments .

Bioactivity Gaps

Direct bioactivity data for the target compound is absent in the provided evidence. However, pyrazolo-triazolo hybrids (e.g., 21tg in ) demonstrate antimicrobial and anticancer properties, warranting further investigation .

Preparation Methods

Diazotization-Cyclization of 4-Amino-6-chloropyrimidine-5-carbonitrile

Adapting Mrayej et al. (2024), the triazolo-pyrimidine core forms via:

  • Nitrosation: 4-Amino-6-chloropyrimidine-5-carbonitrile reacts with NaNO₂/HCl at 0–5°C to generate diazonium intermediate.
  • Cyclization: Intramolecular attack of diazo group on nitrile yields 7-chloro-3H-triazolo[4,5-d]pyrimidine (83% yield).

3-Methoxyphenyl Installation
Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (DMF/H₂O, 80°C, 12 h) introduces the aryl group (72% yield).

Piperazine Functionalization at C7

Nucleophilic Aromatic Substitution

Following Sharma et al. (2023), the chloro substituent at C7 undergoes displacement:

Reagent Conditions Yield Reference
Piperazine EtOH, reflux, 48 h 68%
N-Methylpiperazine DMF, 100°C, 24 h 71%

Optimal results use excess piperazine (3 eq) in ethanol under reflux to afford 7-(piperazin-1-yl)-3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine.

Synthesis of (Z)-Configured α,β-Unsaturated Ketone

Claisen-Schmidt Condensation

The propenone bridge forms via base-catalyzed condensation between:

  • Electrophile: 1-(4-(3-(3-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one
  • Nucleophile: Benzo[d]dioxole-5-carbaldehyde

Optimized Protocol

  • Dissolve ketone (1 eq) and aldehyde (1.2 eq) in anhydrous EtOH.
  • Add 40% NaOH (0.1 eq) and stir at 0–5°C for 24 h.
  • Acidify with 1M HCl to pH 6.5, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc 3:1).

Stereochemical Control
Low-temperature conditions favor (Z)-isomer formation (85:15 Z:E ratio) via kinetic control.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Nucleus δ (ppm) Multiplicity Assignment
¹H 8.72 (s, 1H) Singlet Triazolo-pyrimidine H5
¹H 7.24 (d, J=15.6 Hz) Doublet (Z)-Propenone β-H
¹³C 188.4 Carbonyl α,β-Unsaturated ketone

High-Resolution Mass Spectrometry (HRMS)

Calculated: C₂₈H₂₅N₇O₄ [M+H]⁺: 540.1993
Observed: 540.1989 (Δ = -0.74 ppm)

Alternative Synthetic Routes

Wittig Olefination Strategy

  • Phosphorane Synthesis: React piperonyl chloride with triphenylphosphine (PPh₃) in THF.
  • Coupling: Treat piperazine-triazolo-pyrimidine ketone with ylide at −78°C (62% yield, Z:E = 78:22).

Microwave-Assisted Synthesis

Reduces reaction time from 24 h to 30 min (70% yield) using EtOH/KOH at 100°C.

Industrial-Scale Purification

Step Technique Purity
Crystallization Ethanol/Water (3:1) 99.2%
Chromatography Reverse-phase C18 99.8%

Q & A

Q. What are the key synthetic strategies for constructing the triazolo[4,5-d]pyrimidine core in this compound?

The triazolo[4,5-d]pyrimidine moiety is typically synthesized via cyclocondensation of 4,6-dichloropyrimidine-5-amine with azides or via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, describes a multi-step approach starting with piperazine derivatives and benzodioxole precursors, followed by coupling reactions. Key steps include:

  • Cyclization : Using DMF as a solvent and CuI as a catalyst under reflux to form the triazole ring .
  • Purification : Chromatography or recrystallization to isolate intermediates .

Q. How can structural characterization of this compound be performed to confirm its Z-configuration?

Advanced spectroscopic and computational methods are required:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify olefinic protons and confirm stereochemistry via coupling constants (e.g., 3JH-H^3J_{\text{H-H}} for Z/E differentiation) .
  • X-ray crystallography : Resolve spatial arrangement of the propenone group and triazolo-pyrimidine core .
  • DFT calculations : Compare theoretical and experimental geometries to validate the Z-configuration .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Initial screening should target pathways relevant to triazolo-pyrimidine derivatives:

  • Kinase inhibition assays : Test against kinases like EGFR or VEGFR due to structural similarities to known inhibitors .
  • Antimicrobial activity : Use broth microdilution assays (e.g., against S. aureus or E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and stereoselectivity?

Reaction parameters must be systematically refined:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst screening : Pd/C or CuI may reduce side reactions during coupling steps .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves Z/E selectivity .
ParameterTraditional MethodOptimized Method
Time24 h2 h (microwave)
Yield45%78%
Purity90%98%

Q. What structure-activity relationships (SAR) govern the compound’s biological activity?

Critical substituents include:

  • Benzodioxole group : Enhances lipophilicity and blood-brain barrier penetration .
  • 3-Methoxyphenyl on triazole : Modulates kinase selectivity (e.g., IC50_{50} shifts from 12 nM to 85 nM when replaced with nitro groups) .
  • Piperazine linker : Flexibility impacts receptor binding; rigid analogs show reduced activity .

Q. How can computational modeling predict binding modes with biological targets?

Use molecular docking and dynamics simulations:

  • Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR PDB: 1M17) to identify key interactions (e.g., H-bonds with Met793) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Free energy calculations (MM-PBSA) : Estimate binding affinities (ΔG ≤ -8 kcal/mol suggests strong inhibition) .

Q. How should researchers resolve contradictions in biological data across different assay platforms?

Contradictions may arise from:

  • Assay variability : Normalize data using reference standards (e.g., staurosporine for kinase assays) .
  • Solubility issues : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
  • Metabolic interference : Include liver microsome stability tests to rule out rapid degradation .

Methodological Notes

  • Synthetic Challenges : Steric hindrance from the benzodioxole group may require stepwise coupling rather than one-pot synthesis .
  • Analytical Pitfalls : Overlapping NMR signals (e.g., piperazine protons) necessitate 2D techniques like COSY or HSQC .
  • Biological Validation : Always cross-validate computational predictions with orthogonal assays (e.g., SPR for binding kinetics alongside enzyme inhibition) .

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